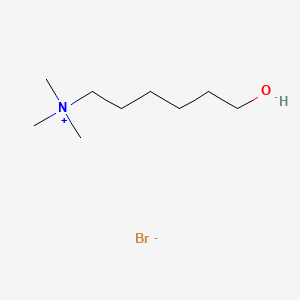

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide

Description

Properties

IUPAC Name |

6-hydroxyhexyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCAMSNMGAEXCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where trimethylamine attacks the electrophilic carbon bonded to bromine in 6-hydroxyhexyl bromide. The process is typically conducted in anhydrous ethanol under reflux conditions (78–82°C) for 24 hours . The solvent’s polarity facilitates ion-pair separation, enhancing reaction efficiency.

Key Steps:

-

Preparation of 6-Hydroxyhexyl Bromide :

-

Quaternization :

Yield:

Sequential Alkylation and Hydroxylation of 1,6-Dibromohexane

An alternative route employs 1,6-dibromohexane as a bifunctional precursor. The strategy involves initial quaternization at one terminus, followed by hydroxide substitution at the remaining bromine.

Reaction Pathway

-

Quaternization of 1,6-Dibromohexane :

-

Hydroxylation of the Terminal Bromine :

Optimization Considerations:

-

Solvent System : Ethanol-water mixtures (3:1 v/v) prevent decomposition of the quaternary ammonium intermediate.

-

Temperature Control : Excessive heat (>70°C) risks Hofmann elimination, reducing yields.

Yield:

Comparative Analysis of Synthetic Methods

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Temperature and Time

Stoichiometry

-

A 3:1 molar ratio of trimethylamine to bromide precursor ensures complete quaternization, minimizing residual starting material.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

-

In-line Purification : Membrane filtration removes by-products (e.g., trimethylamine hydrobromide) in real-time.

-

Green Chemistry Metrics : Solvent recovery systems achieve >90% ethanol reuse, reducing waste.

Challenges and Mitigation Strategies

-

By-Product Formation :

-

Hydroxyl Group Reactivity :

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Typical nucleophiles used include halides, hydroxides, and amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is widely used in scientific research due to its unique properties:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: It serves as a biochemical reagent in the study of cellular processes.

Medicine: It is investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.

Industry: It is used in the formulation of cleaning agents and disinfectants

Mechanism of Action

The mechanism of action of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-hydroxy-N,N,N-trimethylhexan-1-aminium bromide with key analogs:

Biological Activity

6-Hydroxy-N,N,N-trimethylhexan-1-aminium bromide (CAS No. 118843-18-8) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes a trimethylammonium group and a hydroxyl functional group, which contribute to its interaction with biological membranes and cellular components .

The biological activity of this compound primarily involves:

- Membrane Interaction : This compound can modulate membrane fluidity, affecting cellular permeability and potentially influencing cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell membranes .

- Cellular Effects : The compound may influence lipid metabolism and gene expression related to lipid transport and oxidation, similar to other quaternary ammonium compounds.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : In a study investigating the antimicrobial properties of quaternary ammonium compounds, this compound demonstrated significant bactericidal activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in disinfectants and antiseptics.

- Cell Membrane Studies : Research focusing on the interaction of this compound with phospholipid bilayers indicated that it could alter membrane fluidity, potentially enhancing the delivery of therapeutic agents across cell membranes.

- Lipid Metabolism Research : A study examined the impact of this compound on lipid profiles in cellular models, revealing that it could reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, indicating a favorable effect on lipid metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide, and how is the reaction progress monitored?

- Methodological Answer : The compound is typically synthesized via a Menshutkin reaction , where a tertiary amine precursor (e.g., trimethylamine) reacts with a brominated alcohol derivative (e.g., 6-bromohexanol). The reaction is conducted in ethanol under reflux (100°C for 15 hours), yielding the quaternary ammonium salt. Progress is monitored using thin-layer chromatography (TLC) on basic alumina plates (mobile phase: DCM/MeOH 10:1; visualization with Dragendorff reagent, Rf ≈ 0.35). Completion is confirmed by 1H NMR , tracking the disappearance of the bromo precursor’s characteristic peak at 3.41 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Critical for confirming structural integrity. For example, in CDCl3, the absence of the precursor’s methylene bromide peak (δ 3.41 ppm) and the presence of trimethylammonium signals (δ 3.0–3.5 ppm) validate synthesis .

- IR Spectroscopy : Identifies functional groups, such as hydroxyl stretches (~3394 cm⁻¹) and quaternary ammonium vibrations (~1688 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., QTRAP hybrid systems) confirms molecular ion peaks (e.g., [M-Br]+ at m/z 244.2) and purity .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound is used to synthesize anion exchange membranes (AEMs) for fuel cells. Its quaternary ammonium group enhances ionic conductivity, while the hydroxyl group limits membrane swelling. AEMs fabricated via nucleophilic substitution with polymer backbones (e.g., poly(ether sulfone)) achieve conductivities >50 mS/cm at 80°C, outperforming non-hydroxylated analogs .

Advanced Research Questions

Q. How can conflicting crystallographic data on the compound’s structure be resolved?

- Methodological Answer : Use Rogers’ η parameter or Flack’s x parameter in least-squares refinement (e.g., SHELX programs). For near-centrosymmetric structures, Flack’s x parameter is preferred to avoid false chirality assignments. These methods are implemented in crystallography pipelines for high-throughput phasing .

Q. What strategies optimize the compound’s integration into anion exchange membranes for enhanced fuel cell performance?

- Methodological Answer :

- Polymer Compatibility : Avoid traditional chloro/bromomethylation by introducing tertiary amine precursors via nucleophilic substitution, improving backbone stability .

- Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and temperature to maximize quaternary ammonium group density. Higher densities correlate with conductivity improvements (e.g., 20% increase with ethanol at 100°C) .

- Swelling Control : The hydroxyl group’s hydrogen bonding reduces water uptake (<15% swelling at 60°C), critical for mechanical durability .

Q. How does the hydroxyl group influence physicochemical properties compared to alkyl analogs?

- Methodological Answer : The hydroxyl group enhances hydrophilicity (logP reduced by ~1.5 vs. hexadecyl analogs) and hydrogen bonding, which:

- Improves Solubility : >50 mg/mL in water vs. <5 mg/mL for non-hydroxylated analogs .

- Reduces Swelling : Membranes exhibit <10% dimensional change in humid environments vs. >30% for alkylated versions .

- Boosts Conductivity : Proton hopping via hydroxyl groups increases ionic mobility (e.g., 70 mS/cm vs. 45 mS/cm for C16 analogs) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS : Detects residual bromo precursors (<0.1% detection limit) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Discrepancies in Br content (>2% deviation) indicate incomplete quaternization or side reactions.

- TGA-DSC : Thermal decomposition profiles (e.g., weight loss at 200–250°C) differentiate between hydrated and anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.